Alprazolam-d5

Beschreibung

IUPAC Name and Structural Features

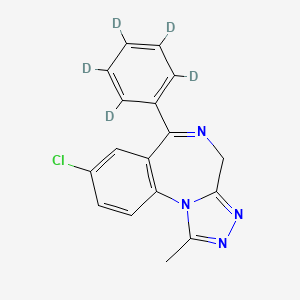

IUPAC Name : 8-Chloro-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-triazolo[4,3-a]benzodiazepine

Molecular Formula : C₁₇H₈D₅ClN₄

Molecular Weight : 313.8 g/mol

The structure comprises a triazolobenzodiazepine core with a chlorine atom at position 8, a methyl group at position 1, and a pentadeuterated phenyl substituent at position 6. The deuterium atoms replace hydrogen at the 2, 3, 4, 5, and 6 positions of the phenyl ring, creating a stable isotopic label.

Historical Development as a Reference Standard

This compound emerged as a response to challenges in detecting alprazolam in complex biological matrices. Early LC-MS/MS methods struggled with co-eluting metabolites and interferences, particularly from designer benzodiazepines like 4'-chloro deschloroalprazolam. For instance, a 2023 toxicological study identified cases where this isomer interfered with alprazolam quantification, necessitating deuterated standards for differentiation.

Key Milestones :

- Synthesis Optimization : Industrial-scale production refined methods using deuterated reagents (e.g., deuterated phenylhydrazine) to achieve isotopic purity >98%.

- Forensic Validation : Laboratories adopted this compound to resolve co-eluting peaks in hair and urine samples, ensuring accurate timelines for drug exposure.

- Clinical Applications : Its role expanded into pharmacokinetic studies, where it traces metabolic pathways without endogenous interference.

Eigenschaften

IUPAC Name |

8-chloro-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREFGVBLTWBCJP-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670071 | |

| Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125229-61-0 | |

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 8-chloro-1-methyl-6-(phenyl-d5)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125229-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125229-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Alprazolam-d5 involves the incorporation of deuterium into the alprazolam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated phenylhydrazine in the reaction with 2-amino-5-chlorobenzophenone to form the deuterated intermediate, which is then cyclized to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the final product. The use of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is essential for monitoring the synthesis and ensuring the quality of the product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Alprazolam-d5 durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zur Bildung reduzierter Metaboliten führt.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere, wie z. B. Halogenierung oder Alkylierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid unter sauren oder basischen Bedingungen.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene (Chlor, Brom) und Alkylierungsmittel (Methyliodid).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte, reduzierte und substituierte Derivate von this compound. Diese Derivate werden häufig in weiteren analytischen und pharmakologischen Studien verwendet .

Wissenschaftliche Forschungsanwendungen

2.1 Identification of Drug-Facilitated Crimes

In forensic toxicology, Alprazolam-d5 is pivotal for identifying drug-facilitated crimes. Its use allows forensic scientists to detect and quantify alprazolam in biological specimens such as hair, urine, and blood, thereby aiding investigations into potential drug misuse or assault cases.

- Case Study : Two forensic cases highlighted the detection of this compound in hair samples from victims, confirming its role in drug-facilitated crimes. The accurate identification using deuterated standards was crucial for establishing timelines and confirming drug exposure .

Pharmacokinetic Studies

This compound is employed in pharmacokinetic studies to better understand the metabolism and distribution of alprazolam within the body. The deuterated form allows researchers to trace metabolic pathways without interference from endogenous compounds.

- Findings : Research indicates that this compound exhibits similar pharmacokinetic properties to its non-deuterated counterpart, including absorption rates and metabolic pathways via cytochrome P450 enzymes .

Clinical Research

This compound has been utilized in clinical trials assessing the efficacy and safety profiles of alprazolam treatments for anxiety disorders. Its role as an internal standard enhances the reliability of biochemical markers related to treatment outcomes.

- Case Study : A clinical trial involving patients with generalized anxiety disorder demonstrated significant improvements in cognitive performance after treatment with alprazolam. Biochemical markers indicated reduced stress responses, suggesting beneficial effects on mental health .

Wirkmechanismus

Alprazolam-d5, like alprazolam, exerts its effects by binding to the gamma-aminobutyric acid type-A (GABA-A) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets involved include the GABA-A receptor subunits, which mediate the pharmacological effects of the compound .

Vergleich Mit ähnlichen Verbindungen

Clonazepam-d4 (CAS: 1020719-90-3)

Diazepam-d6 (CAS: 65854-76-4)

Temazepam-d5 (CAS: 1185268-29-7)

- Role : IS for temazepam.

- Key difference : Hydroxyl group at position 3 alters polarity, leading to longer retention times in reversed-phase LC compared to this compound .

Functional Analogues

Alpha-Hydroxythis compound (CAS: N/A)

- Role : IS for alprazolam’s primary metabolite, α-hydroxyalprazolam.

- Key difference : Contains a hydroxyl group, enabling specific quantification of alprazolam metabolism in pharmacokinetic studies .

- Advantage over this compound : Directly tracks metabolic pathways but requires separate calibration .

Flunitrazepam (Non-deuterated)

- Interference risk : Co-elutes with this compound in some LC-MS methods but can be resolved via baseline chromatographic separation (e.g., ZORBAX Eclipse Plus C18 columns) .

Performance Comparison in Analytical Workflows

Critical Findings :

Specificity : this compound exhibits superior specificity for alprazolam quantification but is vulnerable to interference from structural analogues like 4'-chloro deschloroalprazolam, which co-elutes and shares similar MRM transitions .

Stability: Deuterated standards (e.g., this compound, temazepam-d5) show comparable stability in methanol (−20°C for 6 months) but differ in solvent compatibility during protein precipitation .

Throughput : this compound is compatible with high-throughput workflows (e.g., 96-well plate formats) due to its rapid elution (4.7-minute injection intervals) .

Research Implications and Limitations

- Forensic differentiation: this compound is critical for distinguishing alprazolam from designer benzodiazepines in seized drug analysis, though novel analogues challenge its reliability .

- Metabolite tracking : Alpha-hydroxythis compound complements this compound in comprehensive metabolic profiling but requires additional validation .

Biologische Aktivität

Alprazolam-d5 is a deuterated form of alprazolam, a widely used benzodiazepine primarily prescribed for anxiety and panic disorders. The incorporation of deuterium in its structure enhances its stability and provides a useful internal standard in pharmacokinetic studies. This article delves into the biological activity of this compound, examining its pharmacokinetics, effects on neurobiochemical markers, and implications in clinical settings.

Pharmacokinetics

This compound is utilized as an internal standard in various toxicological analyses due to its unique isotopic labeling. Its pharmacokinetic properties are similar to those of alprazolam, with key parameters as follows:

| Parameter | Alprazolam | This compound |

|---|---|---|

| Half-life (T½) | 10 to 18 hours | Similar to alprazolam |

| Peak plasma concentration (Tmax) | 0.7 to 1.8 hours | Similar to alprazolam |

| Metabolism | Primarily via CYP3A4 | Similar metabolic pathway |

| Volume of distribution | 0.8 to 1.2 L/kg | Comparable |

The deuterated compound aids in distinguishing between the parent drug and its metabolites during analysis, enhancing the accuracy of toxicological assessments .

Alprazolam exerts its effects primarily through modulation of the GABA_A receptor, leading to increased inhibitory neurotransmission in the central nervous system (CNS). This results in anxiolytic, sedative, and muscle relaxant properties. The biological activity of this compound mirrors that of its non-deuterated counterpart, impacting several neurobiochemical markers:

- Cortisol Levels : Studies have shown that alprazolam treatment leads to significant reductions in cortisol levels, which are often elevated in individuals experiencing chronic stress or anxiety disorders . The reduction in cortisol is associated with improved neurocognitive performance and overall quality of life.

- Noradrenergic Activity : Alprazolam has been found to decrease noradrenergic volatility, characterized by fluctuations in noradrenaline levels and its metabolite MHPG (3-methoxy-4-hydroxyphenylglycol). This effect may contribute to the alleviation of anxiety symptoms .

- Serotonergic System : There is evidence suggesting that alprazolam may also influence serotonergic pathways, further modulating anxiety responses .

Clinical Implications and Case Studies

This compound has been instrumental in various clinical studies aimed at understanding the drug's efficacy and safety profile:

- Case Study 1 : A study involving patients with generalized anxiety disorder (GAD) demonstrated that treatment with alprazolam resulted in significant improvements in neurocognitive performance after 12 weeks. Biochemical markers related to allostatic load normalized during this period, suggesting a beneficial impact on both mental health and physiological stress responses .

- Case Study 2 : In forensic toxicology, this compound has been utilized to identify drug-facilitated crimes. Two cases highlighted the detection of alprazolam in hair samples from victims, underscoring the importance of accurate identification using deuterated standards .

Q & A

Q. How is Alprazolam-d5 utilized as an internal standard (ISTD) in quantitative LC-MS/MS methods?

this compound is a deuterated analog of alprazolam, used to correct for matrix effects, ionization efficiency, and instrument variability in quantitative analyses. It is added to samples at a known concentration before extraction, enabling normalization of analyte signals through area ratios (e.g., Alprazolam/Alprazolam-d5). For example, studies report area ratios ranging from 0.26 to 3.71 across six days of analysis, highlighting the need for ISTD consistency . Best practices include verifying ISTD stability under extraction conditions and ensuring chromatographic resolution from the target analyte and potential interferents .

Q. What are the best practices for preparing and storing this compound solutions to ensure analytical reproducibility?

this compound reference standards are typically supplied as certified solutions (e.g., 1.0 mg/mL in methanol) or powders requiring reconstitution. Store solutions at -20°C to prevent degradation, and avoid repeated freeze-thaw cycles. When preparing working solutions, use calibrated volumetric glassware and validate stability under experimental conditions (e.g., room temperature exposure during LC-MS runs). Evidence suggests that ISTD signal deviations >20% may indicate degradation or improper handling, necessitating batch revalidation .

Advanced Research Questions

Q. How can researchers address variability in this compound signal intensity across analytical batches?

Variability may arise from column aging, ion source contamination, or ISTD degradation. To mitigate this:

- Monitor ISTD area counts and retention time shifts between batches. For example, Shimadzu LCMS-8060 data showed a 1.89–2.62 ISTD signal range over six days .

- Implement system suitability tests (e.g., ≤5% RSD for ISTD peak area) and use principal component analysis (PCA) to detect outlier batches due to ISTD instability .

- Recalibrate standard curves if ISTD performance deviates beyond predefined thresholds (e.g., >15% change in area ratio) .

Q. What chromatographic strategies distinguish Alprazolam from novel isomers (e.g., 4’-chloro deschloroalprazolam) when using this compound as an ISTD?

Novel isomers may co-elute with alprazolam but can be differentiated using relative retention times (RRTs) to the deuterated ISTD. For instance, 4’-chloro deschloroalprazolam elutes before this compound, whereas alprazolam elutes after the ISTD. Method validation should include testing isomer-spiked matrices and confirming resolution (R ≥ 2.0) between critical pairs. This approach prevents false positives in forensic toxicology workflows .

Q. How do statistical approaches address inconsistencies in large-scale studies when this compound signal outliers occur?

In metabolomic or pharmacokinetic studies:

- Apply univariate filters (e.g., t-test p < 0.1, fold change >1.5) to retain transitions affected by ISTD variability while minimizing false negatives .

- Use receiver operating characteristic (ROC) curves (AUC >0.7) to prioritize transitions with robust signal-to-noise ratios despite ISTD fluctuations.

- Exclude samples with ISTD signal outliers (e.g., ±3 SD from plate mean) and reacquire data to ensure batch integrity .

Q. What validation parameters are critical when cross-comparing this compound-based methods across laboratories?

Key parameters include:

- Linearity : Correlation coefficient (R² ≥ 0.99) over the calibration range (e.g., 1–500 ng/mL).

- Accuracy/Precision : Intra- and inter-day CV ≤15% for QC samples.

- Carryover : ≤20% of the lower limit of quantification (LLOQ) in blank injections post-calibrator.

- Ion Suppression/Enhancement : Matrix effects evaluated via post-column ISTD infusion . Cross-lab harmonization requires sharing SOPs and CRM sources (e.g., MilliporeSigma, LGC) to minimize variability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.